molecular formula C15H17N5OS B12583730 N-butyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide

N-butyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide

Cat. No.: B12583730
M. Wt: 315.4 g/mol
InChI Key: GOSDTGOWSUBPCB-UHFFFAOYSA-N
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Description

N-butyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide is a compound that belongs to the class of heterocyclic compounds known as triazinoindoles. These compounds are characterized by their fused ring structure, which includes a triazine ring fused to an indole ring. This particular compound has gained attention due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide typically involves the condensation of tricyclic compounds such as 2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole with appropriate reagents. One common method involves the reaction of 2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole with N-butyl-2-chloroacetamide under specific conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

N-butyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-butyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to selectively bind to ferrous ions, which can influence various biological processes . The compound may also interact with DNA, proteins, and other cellular components, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively bind to ferrous ions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

Molecular Formula

C15H17N5OS

Molecular Weight

315.4 g/mol

IUPAC Name

N-butyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide

InChI

InChI=1S/C15H17N5OS/c1-2-3-8-16-12(21)9-22-15-18-14-13(19-20-15)10-6-4-5-7-11(10)17-14/h4-7H,2-3,8-9H2,1H3,(H,16,21)(H,17,18,20)

InChI Key

GOSDTGOWSUBPCB-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CSC1=NC2=C(C3=CC=CC=C3N2)N=N1

Origin of Product

United States

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